1-[3-(phenylthio)propanoyl]indoline
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Overview
Description
1-[3-(Phenylthio)propanoyl]indoline, also known as Indapamide, is a thiazide-like diuretic that is used to treat hypertension and edema. It was first synthesized in 1960 by Pierre Potier and his colleagues at the French National Centre for Scientific Research. Indapamide is a potent and long-acting diuretic that acts on the kidneys to increase the excretion of water and electrolytes.
Scientific Research Applications
1-[3-(phenylthio)propanoyl]indoline has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of other medical conditions such as diabetes, osteoporosis, and cardiovascular diseases. This compound has been found to be effective in reducing blood pressure, improving insulin sensitivity, and preventing bone loss. It has also been shown to have anti-inflammatory and antioxidant properties.
Mechanism of Action
1-[3-(phenylthio)propanoyl]indoline works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to an increase in the excretion of water and electrolytes, which results in a decrease in blood volume and blood pressure. This compound also has vasodilatory effects, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and sympathetic nervous system activity. This compound also reduces oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, indapamide has been shown to improve endothelial function and arterial stiffness, which are important factors in the development of cardiovascular disease.
Advantages and Limitations for Lab Experiments
1-[3-(phenylthio)propanoyl]indoline has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. This compound can cause electrolyte imbalances and dehydration, which may complicate experimental results. Additionally, its effects on blood pressure may vary depending on the animal model used, which may affect the interpretation of results.
Future Directions
There are several future directions for research on indapamide. One area of interest is its potential use in the prevention of cardiovascular disease. Studies have shown that indapamide can improve endothelial function and arterial stiffness, which are important risk factors for cardiovascular disease. Another area of interest is its effects on bone health. 1-[3-(phenylthio)propanoyl]indoline has been shown to prevent bone loss in animal models, and further research is needed to determine its potential use in the treatment of osteoporosis. Additionally, there is a need for further research on the safety and efficacy of indapamide in different populations, such as children and pregnant women.
Conclusion
In conclusion, this compound, also known as this compound, is a potent and long-acting diuretic that is used to treat hypertension and edema. It has been extensively studied for its therapeutic effects and has been found to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, indapamide has several advantages and is a well-established drug with a known mechanism of action. Future research on indapamide may lead to new treatments for cardiovascular disease, osteoporosis, and other medical conditions.
Synthesis Methods
1-[3-(phenylthio)propanoyl]indoline can be synthesized through a multi-step process that involves the condensation of indoline-2,3-dione with 3-phenylthiopropanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure indapamide.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(11-13-20-15-7-2-1-3-8-15)18-12-10-14-6-4-5-9-16(14)18/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPBCBJMYEICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.